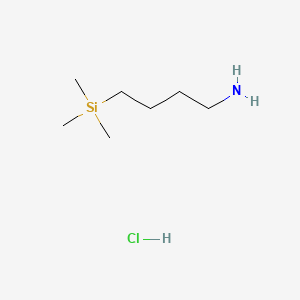
(4-Aminobutyl)trimethylsilanehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Aminobutyl)trimethylsilanehydrochloride is a chemical compound with the molecular formula C7H20ClNSi. It is a silane-based compound that features an aminobutyl group attached to a trimethylsilane moiety. This compound is primarily used as a coupling agent in materials science to enhance the bonding between organic and inorganic materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminobutyl)trimethylsilanehydrochloride typically involves the reaction of 4-aminobutylamine with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The resulting product is then purified through recrystallization or distillation .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Aminobutyl)trimethylsilanehydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: In the presence of water, the trimethylsilane group can be hydrolyzed to form silanols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
Substitution: Formation of N-substituted derivatives.
Oxidation: Formation of corresponding oxides or hydroxylated products.
Reduction: Formation of reduced amines or silanes.
Wissenschaftliche Forschungsanwendungen
(4-Aminobutyl)trimethylsilanehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to improve the adhesion between different materials.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizing agent for pharmaceuticals.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of (4-Aminobutyl)trimethylsilanehydrochloride involves its ability to form strong covalent bonds with both organic and inorganic substrates. The aminobutyl group can interact with organic molecules through hydrogen bonding and electrostatic interactions, while the trimethylsilane group can form stable siloxane bonds with inorganic surfaces. This dual functionality makes it an effective coupling agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Aminopropyl)trimethoxysilane: Similar in structure but with a propyl group instead of a butyl group.
(3-Aminopropyl)triethoxysilane: Features ethoxy groups instead of methoxy groups.
(3-Aminopropyl)triethoxysilanehydrochloride: Similar but with a different alkyl chain length.
Uniqueness
(4-Aminobutyl)trimethylsilanehydrochloride is unique due to its longer alkyl chain, which provides greater flexibility and improved bonding capabilities compared to shorter-chain analogs. This makes it particularly useful in applications requiring enhanced adhesion and stability.
Eigenschaften
Molekularformel |
C7H20ClNSi |
|---|---|
Molekulargewicht |
181.78 g/mol |
IUPAC-Name |
4-trimethylsilylbutan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H19NSi.ClH/c1-9(2,3)7-5-4-6-8;/h4-8H2,1-3H3;1H |
InChI-Schlüssel |
SLQFUCBWAMKAEU-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CCCCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


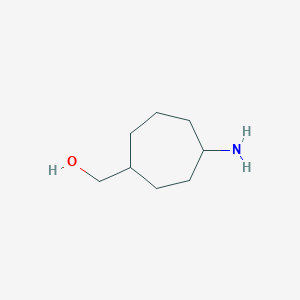
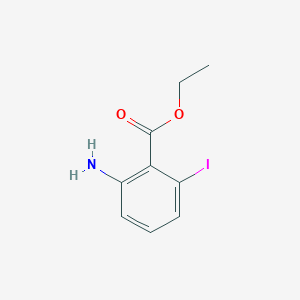
![2-(Bicyclo[3.1.0]hexan-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13566315.png)
![(2E)-3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)prop-2-enoic acid](/img/structure/B13566321.png)
![4-Boc-3,4-dihydro-2H-benzo[B][1,4]oxazine-6-carboxylic acid](/img/structure/B13566322.png)


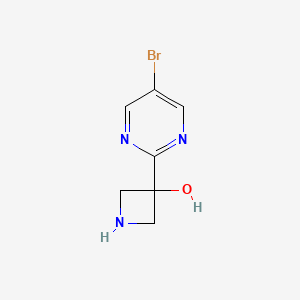

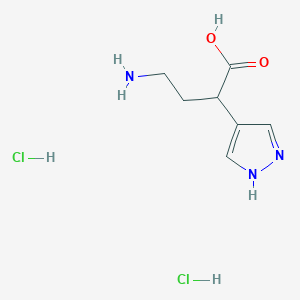

![2-Methyl-1-{[(1r,4r)-4-aminocyclohexyl]oxy}propan-2-ol hydrochloride](/img/structure/B13566364.png)
![1-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]piperazinedihydrochloride](/img/structure/B13566368.png)
![Tert-butyl5-amino-6-methyl-1',2',3',6'-tetrahydro-[3,4'-bipyridine]-1'-carboxylate](/img/structure/B13566369.png)
